2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCIJNUPEKWKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254788 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-55-7 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3,5 Dimethyl 4 Nitro 1h Pyrazol 1 Yl Ethanamine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of each atom.
Based on data from analogous pyrazole (B372694) structures, the expected ¹H NMR spectrum of this compound would exhibit distinct signals for the different proton environments. The two methyl groups at the C3 and C5 positions of the pyrazole ring are expected to appear as sharp singlets, likely in the range of δ 2.2-2.5 ppm rsc.org. The protons of the ethanamine side chain would present as two triplets: one for the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) and another for the methylene group adjacent to the amino group (-CH₂-NH₂). The N-CH₂ protons would likely resonate further downfield due to the influence of the heterocyclic ring. The protons of the primary amine may appear as a broad singlet.
In the ¹³C NMR spectrum, distinct signals for each carbon atom are anticipated. The carbons of the two methyl groups would appear in the upfield region of the spectrum rsc.org. The C3 and C5 carbons of the pyrazole ring would be observed at a higher chemical shift, and the C4 carbon, being attached to the electron-withdrawing nitro group, would be significantly deshielded and thus appear at a lower field. The methylene carbons of the ethanamine side chain would also be clearly distinguishable.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3-CH₃ | ~2.2-2.5 (s) | ~10-15 |
| C5-CH₃ | ~2.2-2.5 (s) | ~10-15 |
| N-CH₂ | Downfield triplet | ~45-55 |
| CH₂-NH₂ | Upfield triplet | ~35-45 |
| NH₂ | Broad singlet | - |
| C3 | - | ~140-150 |
| C4-NO₂ | - | ~125-135 |
| C5 | - | ~145-155 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₁₂N₄O₂.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural insights. Key fragmentation pathways would likely involve the cleavage of the ethanamine side chain. The loss of the aminoethyl group (-CH₂CH₂NH₂) would result in a fragment corresponding to the 3,5-dimethyl-4-nitro-1H-pyrazole cation. Another prominent fragmentation would be the cleavage of the C-C bond in the side chain, leading to the formation of a CH₂NH₂⁺ ion (m/z 30). The presence of the nitro group would also influence the fragmentation, with potential losses of NO₂ or NO.
| Fragment Ion | Proposed Structure | m/z (Expected) |
|---|---|---|
| [M]⁺ | C₇H₁₂N₄O₂⁺ | 184 |
| [M - CH₂NH₂]⁺ | C₆H₈N₃O₂⁺ | 154 |
| [M - CH₂CH₂NH₂]⁺ | C₅H₇N₃O₂⁺ | 141 |
| [CH₂NH₂]⁺ | CH₄N⁺ | 30 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively nih.gov. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected in the 1550-1620 cm⁻¹ region. The C-N stretching vibration of the ethanamine side chain would likely appear in the 1020-1250 cm⁻¹ range. For a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, characteristic IR absorptions were reported at 1597 and 1334 cm⁻¹ for the nitro group nih.gov.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-3000 |
| Pyrazole Ring | C=N Stretch | 1550-1620 |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Alkyl Amine | C-N Stretch | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitropyrazole chromophore.
The pyrazole ring itself exhibits absorption in the UV region. The introduction of a nitro group, a strong chromophore, at the C4 position is expected to result in a bathochromic (red) shift of the absorption maximum. The spectrum would likely show a strong absorption band corresponding to a π → π* transition of the conjugated system of the pyrazole ring and the nitro group. The n → π* transition of the nitro group may also be observed as a weaker absorption band at a longer wavelength. The ethanamine substituent at the N1 position is not expected to significantly alter the main absorption features of the nitropyrazole core.
X-Ray Crystallography for Solid-State Molecular Structure
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.
Intermolecular Interactions in Crystalline State
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds of the N-H···N and N-H···O types would likely be a dominant feature in the crystal packing. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π stacking interactions between the pyrazole and phenyl rings are observed, leading to the formation of supramolecular chains nih.gov. Similar π–π interactions involving the pyrazole rings could also contribute to the crystal packing of the title compound.
Computational and Theoretical Investigations of 2 3,5 Dimethyl 4 Nitro 1h Pyrazol 1 Yl Ethanamine
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.com It is widely used to determine optimized geometries, vibrational frequencies, and various electronic properties of pyrazole (B372694) derivatives. researchgate.netnih.gov
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311+G(d,p). nih.govacs.org
Once the geometry is optimized, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net These calculations also provide theoretical vibrational spectra (infrared and Raman), which are invaluable for interpreting experimental data. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govderpharmachemica.com
Table 1: Predicted Vibrational Modes for a Substituted Pyrazole Moiety This table illustrates typical vibrational frequencies for key functional groups found in the target molecule, based on DFT calculations for similar compounds. derpharmachemica.commdpi.comscirp.org
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Amine (NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Alkyl (C-H) | Asymmetric & Symmetric Stretching | 3000 - 2850 |
| Pyrazole Ring (C=N) | Stretching | 1600 - 1550 |
| Pyrazole Ring (C=C) | Stretching | 1550 - 1450 |
| Nitro (NO₂) | Asymmetric Stretching | ~1560 |
| Nitro (NO₂) | Symmetric Stretching | ~1350 |
| Methylene (B1212753) (CH₂) | Scissoring (Bending) | 1470 - 1440 |
Note: These are representative values and the exact wavenumbers for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine would require specific calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.orgresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
In a typical MEP map:
Red and Yellow regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack. For the target molecule, these would be concentrated around the oxygen atoms of the nitro group.
Blue regions indicate positive potential (electron-poor areas), which are attractive for nucleophiles. These are typically found around hydrogen atoms, particularly those of the ethanamine group.
The MEP analysis provides a clear, qualitative picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This orbital acts as the electron donor. A higher HOMO energy (E_HOMO) indicates a greater tendency to donate electrons, corresponding to higher nucleophilicity. taylorandfrancis.com
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy (E_LUMO) suggests a greater ability to accept electrons, indicating higher electrophilicity. taylorandfrancis.com
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For nitro-substituted pyrazoles, the HOMO is often localized on the pyrazole ring, while the electron-withdrawing nitro group typically lowers the energy of the LUMO and localizes it in that region of the molecule. researchgate.net
Table 2: Representative FMO Energies for a Nitro-Pyrazole Derivative
| Parameter | Description | Typical Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | E_LUMO - E_HOMO | 3.5 to 4.5 |
Note: Values are illustrative and based on data for similar compounds. rsc.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. eurasianjournals.comnih.gov MD simulations are used to explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent). researchgate.net
For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (like water) and calculating the forces between atoms over a series of small time steps. This allows for the observation of:
Conformational Flexibility: Particularly the rotation around the single bonds of the ethanamine side chain.
Stable Conformers: Identifying the most frequently adopted shapes of the molecule in solution.
Hydrogen Bonding: Analyzing both intramolecular hydrogen bonds and intermolecular interactions with solvent molecules.
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. nih.govresearchgate.net
Vibrational Spectroscopy: As mentioned in section 4.1.1, DFT calculations can predict FT-IR and FT-Raman spectra with high accuracy, aiding in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions often show a strong linear correlation with experimental data, helping to confirm the molecular structure. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. qu.edu.qanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the maximum absorption wavelengths (λ_max) and helping to understand the electronic nature of the molecule. qu.edu.qa
Computational Molecular Descriptors for Structure-Property Correlations
From the electronic properties calculated using DFT, several molecular descriptors can be derived. niscpr.res.inijirset.com These "conceptual DFT" descriptors quantify aspects of chemical reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or toxicity. niscpr.res.inacs.orgscholarsresearchlibrary.com
Key descriptors derived from HOMO and LUMO energies include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)
Electronegativity (χ): The ability to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): Resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness. (S = 1 / η)
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. (ω = χ² / 2η)
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Table 3: Calculated Molecular Descriptors Based on Conceptual DFT
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when adding an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = χ² / 2η | Global electrophilic nature |
Theoretical Studies on Non-linear Optical Properties
There are currently no available theoretical studies in the scientific literature that specifically investigate the non-linear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to predict properties like polarizability and hyperpolarizability in other pyrazole derivatives, such analyses for this specific compound have not been published. Research on related pyrazole structures suggests that the presence of a nitro group (an electron-withdrawing group) and the pyrazole ring (an electron-rich system) could create a donor-π-acceptor framework conducive to NLO activity. However, without specific computational data for this compound, any discussion of its potential NLO properties would be purely speculative.
Theoretical Studies of Pyrazole-Based Ligand-Metal Complexes
Similarly, a comprehensive search of chemical databases and academic journals reveals no theoretical or computational studies on the formation of metal complexes where this compound acts as a ligand. The ethanamine side chain and the nitrogen atoms of the pyrazole ring present potential coordination sites for metal ions. Theoretical investigations into the coordination chemistry, binding energies, and electronic structures of such complexes are crucial for understanding their potential applications in catalysis or materials science. Nevertheless, no such studies dedicated to this specific pyrazole derivative have been documented.
Chemical Reactivity and Derivatization of 2 3,5 Dimethyl 4 Nitro 1h Pyrazol 1 Yl Ethanamine
Reactions at the Primary Amine Nitrogen (Ethanamine Moiety)
The primary amine of the ethanamine side chain is a key site for nucleophilic reactions, allowing for a variety of chemical modifications.
Schiff Base Formation: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. These Schiff bases are valuable intermediates in organic synthesis and can also serve as bidentate or polydentate ligands in coordination chemistry. nih.govresearchgate.net For instance, the reaction of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative.
Acylation: The primary amine can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For example, treatment with acetyl chloride would yield N-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)acetamide.
Alkylation: The nucleophilic character of the primary amine also allows for alkylation reactions with alkyl halides, leading to the formation of secondary and tertiary amines.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Schiff Base Formation | Substituted Aldehyde (R-CHO) | Imine (Schiff Base) |
| Acylation | Acid Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
Reactions Involving the Nitro Group
The nitro group at the 4-position of the pyrazole (B372694) ring is a strong electron-withdrawing group and significantly influences the reactivity of the pyrazole ring. The nitro group itself can also undergo chemical transformations.
Reduction to an Amino Group: The most common reaction of the nitro group is its reduction to a primary amine. This transformation is of great synthetic importance as it provides a route to 4-aminopyrazole derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems. Various reducing agents can be employed for this purpose.
Commonly used methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction. Tin(II) chloride (SnCl₂) in acidic medium is another effective reagent.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.
The reduction of this compound would yield 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a key intermediate for further derivatization.
| Reagent System | Description |
|---|---|
| H₂/Pd-C | Catalytic hydrogenation, generally high yielding. |
| Sn/HCl | Classic method using a metal in acidic conditions. |
| Fe/HCl or Fe/NH₄Cl | A widely used and economical method. |
| SnCl₂/HCl | A milder reducing agent, often used for selective reductions. |
Modifications of the Pyrazole Ring Substituents
The methyl groups at the C3 and C5 positions of the pyrazole ring are generally unreactive. However, under specific conditions, they can be functionalized.
Vilsmeier-Haack Reaction: While the methyl groups themselves are not directly modified, the pyrazole ring can undergo electrophilic substitution. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net However, the presence of the electron-withdrawing nitro group at the 4-position deactivates the pyrazole ring towards electrophilic attack, making direct formylation challenging. vulcanchem.com Formylation is more likely to occur on N-alkyl-3,5-dimethyl-1H-pyrazoles that are not substituted with a nitro group. researchgate.net
Oxidation of Methyl Groups: In a related study, the thermolysis of a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid led to an unusual rearrangement and oxidation, resulting in the formation of a (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. mdpi.com This suggests that under specific conditions, one of the methyl groups can be functionalized to a hydroxymethyl group and subsequently acylated.
Cyclization Reactions of Derived Adducts
The derivatives of this compound, particularly those obtained from the reduction of the nitro group, are valuable precursors for the synthesis of fused heterocyclic ring systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines: The 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, obtained after the reduction of the nitro group, possesses both an exocyclic and an endocyclic amino group. The exocyclic primary amine of the ethanamine moiety can react with 1,3-dielectrophiles to form a new six-membered ring fused to the pyrazole core. A common strategy involves the reaction with β-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester would lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. rsc.orgnih.goveurekaselect.comd-nb.info These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.org
The general synthetic approach involves the initial reaction of the more nucleophilic exocyclic amine with one of the electrophilic centers of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Formation of Coordination Complexes with Metal Centers (Ligand Chemistry)
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. niscair.res.in this compound and its derivatives can act as bidentate or polydentate ligands.
Coordination via Pyrazole and Amine Nitrogens: The parent molecule can coordinate to a metal center through the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the primary amine on the ethanamine side chain, forming a stable five-membered chelate ring.
Coordination of Schiff Base Derivatives: Schiff bases derived from this compound can act as polydentate ligands. For example, a Schiff base formed with salicylaldehyde (B1680747) would have N,N,O donor atoms (the pyrazole nitrogen, the imine nitrogen, and the phenolic oxygen), allowing for the formation of stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govniscair.res.innih.gov The electronic properties of these complexes can be tuned by the substituents on the aldehyde and the pyrazole ring.
The coordination chemistry of pyrazole-based ligands is extensive, and the resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. niscair.res.invideleaf.com
| Ligand | Potential Donor Atoms | Chelate Ring Size |
|---|---|---|
| This compound | N(pyrazole), N(amine) | 5-membered |
| Schiff base with salicylaldehyde | N(pyrazole), N(imine), O(phenolic) | 5- and 6-membered |
Applications of Pyrazole Derivatives in Non Medical and Non Clinical Domains
Agricultural Chemistry: Herbicides, Pesticides, and Fungicides
Pyrazole (B372694) derivatives are a prominent class of compounds in the agrochemical industry, valued for their broad spectrum of biological activities. ias.ac.inresearchgate.net Their structural versatility allows for the fine-tuning of properties to target specific pests, weeds, and fungal pathogens, leading to the development of effective crop protection agents. researchgate.net
The efficacy of pyrazole-based agrochemicals stems from their ability to interfere with specific biological processes in target organisms. A significant mechanism of action for many pyrazole carboxamides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain. acs.orgnih.govglobethesis.com This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen. Molecular docking simulations and enzymatic activity assays have indicated that certain pyrazole amides and esters are potential SDH inhibitors. acs.orgnih.gov
Another important herbicidal mode of action is the inhibition of protoporphyrinogen-IX oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. researchgate.net Furthermore, some pyrazole-based fungicides have been observed to cause damage to cell membranes and vacuoles of fungi. acs.orgnih.gov For instance, studies on certain l-serine-derived pyrazole compounds revealed that they could induce observable damage to the cellular structures of fungal hyphae. acs.orgnih.gov While specific mechanism of action studies for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine are not detailed in the available literature, its structural features align with those of other biologically active pyrazoles, suggesting potential for similar inhibitory activities.
The development of new pyrazole-based agrochemicals is an active area of research, driven by the need for more effective and environmentally benign solutions to crop protection. acs.orgnih.gov Synthetic chemists employ various strategies to create diverse libraries of pyrazole derivatives for screening. ias.ac.in
Common synthetic routes include:
Condensation Reactions: A foundational method involves the condensation of β-dicarbonyl compounds (like acetylacetone) with hydrazine (B178648) derivatives to form the pyrazole ring. nih.gov
1,3-Dipolar Cycloadditions: This method allows for the construction of the pyrazole ring with good regioselectivity. nih.govnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the synthesis of complex, fully substituted pyrazole derivatives in a one-pot procedure, which is advantageous for creating diverse compound libraries for agrochemical screening. rsc.orgmdpi.com
The design of novel agrochemicals often involves the structural optimization of existing natural products or known active compounds. acs.orgnih.gov For example, linking a hydrazine group to form acylhydrazine or sulfonohydrazine structures has been shown to improve biological activity in some cases. globethesis.com The synthesis of compounds like this compound would involve the initial formation of the 3,5-dimethyl-4-nitro-1H-pyrazole core, followed by N-alkylation to introduce the ethanamine side chain. This modular synthesis approach allows for the systematic modification of the pyrazole structure to enhance its desired agrochemical properties.
Table 1: Fungicidal Inhibition Rates of Selected Pyrazole Sulfonohydrazine Derivatives
| Compound Series | Fungi Tested | Inhibition Rate at 10 µg/mL | Reference |
|---|---|---|---|
| A-J Series | Rhizoctonia solani | >80% for 34 compounds | globethesis.com |
| A-J Series | Fusarium graminearum | Variable | globethesis.com |
| A-J Series | Botrytis cinerea | Variable | globethesis.com |
| A-J Series | Alternaria solani | Variable | globethesis.com |
Note: This table summarizes general findings from a study on a broad series of pyrazole sulfonohydrazine derivatives, indicating the potential of this chemical class in developing new fungicides. Specific data for individual compounds were part of a larger screening.
Materials Science
The unique electronic and structural properties of the pyrazole ring make it a valuable building block in materials science. Derivatives are explored for applications ranging from high-energy materials to advanced electronics and pigments. nih.gov
Nitrated pyrazole derivatives, such as this compound, belong to a class of compounds extensively researched as energetic materials. nih.gov The combination of the nitrogen-rich pyrazole ring and nitro groups results in molecules with a high heat of formation, high density, and a favorable oxygen balance, which are key characteristics of explosives, propellants, and pyrotechnics. nih.govresearchgate.net
Research has shown that nitropyrazole-based energetic materials can exhibit detonation performances comparable to or even exceeding that of traditional explosives like RDX and TNT, while also offering improved thermal stability and lower sensitivity to impact and friction. rsc.orgrsc.orgacs.org The decomposition of these nitrogen-rich compounds primarily yields environmentally benign nitrogen gas (N₂). nih.gov The synthesis of these materials involves introducing nitro groups onto the pyrazole core and combining them with other energetic moieties like dinitromethyl or tetrazole groups to fine-tune their energetic properties. nih.govrsc.org
Table 2: Comparison of Energetic Properties of Pyrazole Derivatives and Standard Explosives
| Compound | Decomposition Temp. (Td) | Impact Sensitivity (IS) | Detonation Velocity (D) | Reference |
|---|---|---|---|---|
| Azo Pyrazole Deriv. (5) | 212-260 °C | 40 J | 7480-8190 m·s−1 | acs.org |
| Azo Pyrazole Deriv. (6) | 212-260 °C | > 360 N (Friction) | 7480-8190 m·s−1 | acs.org |
| RDX (Reference) | 204 °C | 7.5 J | 8748 m·s−1 | rsc.orgacs.org |
| TNT (Reference) | - | - | 6881 m·s−1 | acs.org |
| Hydroxylammonium salt 7b | - | - | 8700 m s−1 | rsc.org |
In the field of organic optoelectronics, pyrazole derivatives are being investigated for use in devices such as organic solar cells and organic light-emitting diodes (OLEDs). mdpi.com The electron-rich nature of the pyrazole ring allows it to be incorporated into π-conjugated systems, serving as either an electron donor or acceptor component in functional materials. researchgate.net
Polymers containing pyrazole units have been synthesized and explored as electrically conductive materials. google.com In photovoltaic applications, pyrazole derivatives can be blended with conducting polymers to form the active layer of a solar cell, where they assist in charge separation and transport. researchgate.net Research into pyrazoloquinoline dyes has shown they can enhance the efficiency of photovoltaic cells. researchgate.net Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been used as emitters in OLEDs, producing deep bluish-green light. mdpi.com The development of these materials involves designing specific pyrazole monomers and polymerizing them or incorporating them into blends to optimize the electronic properties for device performance. google.com
Pyrazolones, a class of pyrazole derivatives, are pivotal in the synthesis of organic dyes and pigments. primachemicals.com The pyrazole ring acts as a key structural element, or chromophore, whose electronic properties can be fine-tuned through chemical substitution to produce a wide spectrum of colors. primachemicals.comnih.gov
Azo dyes derived from pyrazole compounds are particularly significant and find use in coloring textiles, leather, plastics, and in the formulation of printing inks. primachemicals.commodernscientificpress.com The synthesis of these dyes typically involves diazotization of an aminopyrazole followed by a coupling reaction with another component. nih.govrsc.org Many commercial pigments, such as Pyrazolone Orange (PO13) and PO34, are based on this chemistry and are valued for their vibrant hues, high color strength, and good lightfastness. primachemicals.commodernscientificpress.com The versatility of pyrazole chemistry allows for the creation of dyes with tailored properties to meet the specific demands of various industrial applications. modernscientificpress.com
Catalysis Research
Detailed research findings on the use of this compound as a catalyst or in catalysis research are not documented in the available literature. The field of catalysis often utilizes pyrazole derivatives as ligands for metal complexes, but specific studies involving this compound have not been identified.
Structure Activity Relationship Sar Studies for Non Medical Applications of Pyrazole Derivatives
Impact of Substituent Modifications on Agricultural Efficacy (Insecticidal, Fungicidal Activity)
In the agricultural sector, pyrazole (B372694) derivatives have been successfully commercialized as pesticides. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring and associated phenyl groups.
Insecticidal Activity:
The insecticidal activity of pyrazole derivatives is often attributed to their ability to act as γ-aminobutyric acid (GABA) receptor inhibitors. SAR studies have revealed that specific substitutions are critical for potent insecticidal effects. For instance, in a series of aryl pyrazole derivatives containing 5-fluorouracil, the type and position of the substituent on the phenyl ring were found to play a crucial role in their biological activity against pests like the diamondback moth (Plutella xylostella) and mosquito (Culex pipiens). Notably, compound 5p in a referenced study, which possesses a specific substitution pattern, demonstrated a 94.45% lethal activity against P. xylostella at a concentration of 400 mg•L-1.
Further research on N-pyridylpyrazole thiazole (B1198619) derivatives has shown that modifications to the thiazole moiety and the phenyl ring significantly impact insecticidal efficacy. Thiazole amides generally exhibit better insecticidal activity than thiazole esters. Moreover, the presence of electron-withdrawing groups on the benzene (B151609) ring of the amide moiety tends to enhance activity. For example, compound 7g from a particular study, featuring a 2,4-dichlorophenyl amide group, displayed excellent insecticidal activities against P. xylostella, Spodoptera exigua, and Spodoptera frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively.
| Compound | Substituent R | Target Pest | LC50 (mg/L) |
|---|---|---|---|
| 7g | 2,4-di-Cl | P. xylostella | 5.32 |
| 7g | 2,4-di-Cl | S. exigua | 6.75 |
| 7g | 2,4-di-Cl | S. frugiperda | 7.64 |
| 7h | 4-CF3 | P. xylostella | 8.13 |
| 7i | 4-OCF3 | P. xylostella | 10.21 |
| 7j | 4-F | P. xylostella | 12.54 |
Fungicidal Activity:
The fungicidal potential of pyrazole derivatives is also strongly influenced by their molecular structure. In a study of novel pyrazole analogues containing an aryl trifluoromethoxy group, the substituents at the R1 and R2 positions on the pyrazole ring were found to have significant effects on their antifungal activity against a panel of six plant pathogenic fungi. Compounds with a straight chain or cycloalkyl ring moiety at the R1 position generally exhibited higher activity. Compound 1v from this study, which incorporates these structural features, displayed the highest activity against Fusarium graminearum with an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin.
Another study on pyrazole derivatives revealed that the introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring enhanced fungicidal activities. Compound 26 , which features a p-trifluoromethylphenyl moiety, demonstrated the highest activity against a range of fungi, with EC50 values of 2.432 μg/mL against Botrytis cinerea and 1.638 μg/mL against Thanatephorus cucumeris. beilstein-archives.org
| Compound | Key Substituent | Fungus | EC50 (μg/mL) |
|---|---|---|---|
| 26 | p-trifluoromethylphenyl | B. cinerea | 2.432 |
| 26 | p-trifluoromethylphenyl | R. solani | 2.182 |
| 26 | p-trifluoromethylphenyl | V. mali | 1.787 |
| 26 | p-trifluoromethylphenyl | T. cucumeris | 1.638 |
| 26 | p-trifluoromethylphenyl | F. oxysporum | 6.986 |
| 26 | p-trifluoromethylphenyl | F. graminearum | 6.043 |
Influence of Structural Variations on Material Properties
Pyrazole derivatives are being increasingly explored for their potential in material science, particularly in the development of advanced polymers with tailored thermal and optical properties. The rigid and aromatic nature of the pyrazole ring can be exploited to create polymers with high thermal stability and unique photophysical characteristics.
Research into semi-linear pyrazole-containing polymeric structures has shown that the method of polymerization and the resulting molecular weight have a significant impact on their thermal properties. For instance, copolymer and homopolymer analogues of 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) have been shown to possess higher thermal stability than their oligomeric counterparts. The photoluminescence behavior of these materials is also dependent on their structure, with a copolymer analogue exhibiting a higher quantum yield (81%) compared to a homopolymer (31%).
A study on a new pyrazole-derived methacrylate (B99206) polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), investigated its thermal degradation kinetics. The initial decomposition temperature of this polymer was found to vary from 216.3 °C to 243.5 °C depending on the heating rate, indicating good thermal stability. Further investigations into tetraaryl pyrazole polymers have shown that they are stable at temperatures up to 300 °C and are soluble in organic solvents.
The optical properties of pyrazole-based materials are also highly tunable through structural modifications. In a study of phenylazopyrazole photoswitches, the introduction of methyl and acyl groups on one of the nitrogen atoms of the pyrazole ring led to a hyperchromic effect and a minor bathochromic shift in their UV-vis absorption spectra. The nature of substituents on the phenyl ring also influences the photophysical properties, with electron-donating or electron-withdrawing groups causing minor hyperchromic effects and bathochromic shifts.
| Polymer/Compound | Structural Variation | Property | Value |
|---|---|---|---|
| Pyrazole Copolymer | Copolymer of 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) | Fluorescence Quantum Yield | 81% |
| Pyrazole Homopolymer | Homopolymer of 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) | Fluorescence Quantum Yield | 31% |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Methacrylate polymer with pyrazole side chain | Initial Decomposition Temperature | 216.3 - 243.5 °C |
| NAc-PAP-H | N-acetylated phenylazopyrazole | λmax (π→π) | 330 nm |
| NAc-PAP-OMe | N-acetylated phenylazopyrazole with OMe group | λmax (π→π) | 355 nm |
| NAc-PAP-CN | N-acetylated phenylazopyrazole with CN group | λmax (π→π*) | 337 nm |
Correlation of Molecular Structure with Catalytic Activity
Pyrazole derivatives are widely used as ligands in coordination chemistry, and the resulting metal complexes often exhibit significant catalytic activity. The electronic and steric properties of the substituents on the pyrazole ring can be systematically varied to modulate the activity and selectivity of the catalyst.
In the oxidation of catechol to o-quinone, in situ-prepared complexes of copper(II) with various pyrazole-based ligands have demonstrated catalytic activity. The reaction rates were found to be dependent on the nature of the ligand, the counterion of the copper salt, and the solvent. A complex formed by a specific pyrazole-based ligand (L2) and Cu(CH3COO)2 in methanol (B129727) showed good catalytic activity, with a Vmax of 41.67 µmol L−1 min−1 and a Km of 0.02 mol L−1.
The influence of substituents on the catalytic activity of ruthenium(II) complexes bearing a pyridyl-supported pyrazolyl-imidazolyl ligand has been investigated for the transfer hydrogenation of ketones. The substituents on the imidazolyl moiety of the ligand had a remarkable impact on the catalytic activity, following the order NHTs > Me > H > NO2. The Ru(II) complex with the NHTs-substituted ligand achieved the highest final turnover frequency (TOF) of 345,600 h−1.
The steric bulk of substituents on pyrazolato ligands in cerium complexes has been shown to significantly influence their reactivity towards CO2 activation. The efficiency of CO2 insertion into the Ce-N bond increased in the order of tBu2pz < Ph2pz < tBuMepz < Me2pz, indicating that less bulky substituents facilitate the reaction.
| Catalyst System | Substituent/Ligand | Reaction | Performance Metric | Value |
|---|---|---|---|---|
| L2/Cu(CH3COO)2 | - | Catechol Oxidation | Vmax | 41.67 µmol L−1 min−1 |
| Ru(II)-NNN | NHTs | Transfer Hydrogenation of Ketones | TOF | 345,600 h−1 |
| Ru(II)-NNN | Me | Transfer Hydrogenation of Ketones | TOF | Lower than NHTs |
| Ru(II)-NNN | H | Transfer Hydrogenation of Ketones | TOF | Lower than Me |
| Ru(II)-NNN | NO2 | Transfer Hydrogenation of Ketones | TOF | Lowest |
| Ce(RR'pz)4 | Me2pz | CO2 Insertion | Efficiency | Highest |
| Ce(RR'pz)4 | tBuMepz | CO2 Insertion | Efficiency | High |
| Ce(RR'pz)4 | Ph2pz | CO2 Insertion | Efficiency | Moderate |
| Ce(RR'pz)4 | tBu2pz | CO2 Insertion | Efficiency | Lowest |
Relationship Between Molecular Structure and Corrosion Inhibition Efficiency
Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The efficiency of this inhibition is strongly correlated with the molecular structure of the pyrazole derivative.
In a study of two pyrimidine-pyrazole derivatives, it was found that their protective effect on mild steel in 1 M HCl increases with concentration, reaching up to 93% inhibition efficiency at 10-3 M. mdpi.com The adsorption of these compounds on the mild steel surface was found to obey the El Awady isotherm. mdpi.com
Another comprehensive review highlighted that the inhibition capability of pyrazole derivatives is substituent- and concentration-dependent. For a series of four pyrazole derivatives, the inhibition efficiency for mild steel in acidic media followed the order: 4 (94.88%) > 3 (91.47%) > 2 (90.90%) > 1 (89.77%), demonstrating a clear structure-activity relationship. These compounds were found to act as mixed-type inhibitors, and their adsorption followed the Langmuir isotherm.
The presence of additional functional groups that can participate in the adsorption process, such as amino (-NH2) or keto (=O) groups, also plays a crucial role. A study on 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) as corrosion inhibitors for mild steel in 1 M H2SO4 revealed that MPA, with its amino group, exhibited superior inhibition efficiency (96.47%) compared to MPO (85.55%) at the same concentration. This suggests that the amino group contributes more effectively to the adsorption and formation of a protective film on the metal surface.
| Inhibitor | Key Structural Feature | Metal | Medium | Inhibition Efficiency (%) |
|---|---|---|---|---|
| PP | Pyrimidine-pyrazole derivative | Mild Steel | 1 M HCl | 93 |
| DPP | Pyrimidine-pyrazole derivative | Mild Steel | 1 M HCl | 89 |
| Pyrazole Derivative 4 | Specific substituent (not detailed) | Mild Steel | Acidic | 94.88 |
| Pyrazole Derivative 3 | Specific substituent (not detailed) | Mild Steel | Acidic | 91.47 |
| Pyrazole Derivative 2 | Specific substituent (not detailed) | Mild Steel | Acidic | 90.90 |
| Pyrazole Derivative 1 | Specific substituent (not detailed) | Mild Steel | Acidic | 89.77 |
| MPA | 3-methyl-1H-pyrazol-5-amine | Mild Steel | 1 M H2SO4 | 96.47 |
| MPO | 3-methyl-1H-pyrazol-5-(4H)-one | Mild Steel | 1 M H2SO4 | 85.55 |
Future Research Directions and Emerging Paradigms in 2 3,5 Dimethyl 4 Nitro 1h Pyrazol 1 Yl Ethanamine Research
Development of Novel and Sustainable Synthetic Methodologies for Pyrazole-Ethanamine Scaffolds
The synthesis of pyrazole (B372694) derivatives has traditionally relied on the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds. mdpi.com However, future research must prioritize the development of more sustainable and efficient synthetic routes for pyrazole-ethanamine scaffolds. Emerging paradigms in green chemistry, such as the use of reusable catalysts, eco-friendly solvents, and continuous-flow processes, offer significant promise. encyclopedia.pubresearchgate.net
Key areas for development include:
Catalysis: The use of heterogeneous catalysts, particularly magnetic nanoparticles (e.g., ZnFe₂O₄, CuFe₂O₄), can facilitate easier product separation and catalyst recycling, reducing waste and operational costs. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated syntheses can dramatically reduce reaction times and improve yields compared to conventional heating methods. encyclopedia.pubbenthamdirect.com
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction parameters, making it a superior alternative to batch processing for the large-scale production of pyrazole intermediates. nih.gov This method is particularly advantageous for managing potentially exothermic nitration steps.
| Synthetic Approach | Traditional Method | Sustainable/Novel Alternative | Key Advantages |
| Catalyst | Homogeneous acid/base catalysts | Reusable magnetic nanoparticle catalysts (e.g., LSMO, Ag/TiO₂) encyclopedia.pub | Easy separation, reusability, reduced waste |
| Energy Input | Conventional reflux heating | Microwave irradiation, Ultrasound | Reduced reaction times, higher yields |
| Process Type | Batch synthesis | Continuous-flow chemistry nih.gov | Enhanced safety, scalability, precise control |
| Solvent | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions encyclopedia.pubresearchgate.net | Reduced environmental impact, improved safety |
Exploration of Untapped Applications in Chemical Technologies
While pyrazole derivatives are well-known in medicine, the specific structural motifs of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine—namely the nitro group and the primary amine—suggest potential in other areas of chemical technology. researchgate.net Future research should aim to explore these untapped applications.
Materials Science: The presence of a nitro group, a well-known electron-withdrawing and energetic functional group, suggests potential applications in the field of energetic materials. nih.govrsc.org Research could focus on synthesizing derivatives to create novel melt-cast explosives or heat-resistant materials, leveraging the thermal stability of the pyrazole ring. nih.gov Furthermore, the pyrazole scaffold is known to be a component of photochromic materials, an area that could be explored. mdpi.com
Corrosion Inhibition: Heterocyclic compounds containing nitrogen and additional functional groups are often effective corrosion inhibitors for metals in various media. researchgate.net The ethanamine side chain could enhance the compound's adsorption onto metal surfaces, offering a potential avenue for developing new anti-corrosion agents.
Agrochemicals: The pyrazole scaffold is a "privileged structure" found in numerous commercial fungicides, insecticides, and herbicides. mdpi.com The specific substitution pattern of this compound could be systematically modified and screened for potential agrochemical activity.
| Potential Application Area | Key Structural Feature(s) | Rationale for Exploration |
| Energetic Materials | 4-nitro group, pyrazole ring | Nitro groups are essential in energetic compounds; the pyrazole ring provides high thermal stability. nih.govrsc.org |
| Corrosion Inhibition | Pyrazole nitrogen atoms, ethanamine side chain | Nitrogen heterocycles are effective corrosion inhibitors; the amine group can enhance surface adhesion. researchgate.net |
| Photochromic Materials | Pyrazole scaffold | Pyrazole derivatives have been incorporated into molecules that exhibit reversible, light-induced color changes. mdpi.com |
| Agrochemicals | Pyrazole core | The pyrazole ring is a common feature in many successful commercial pesticides and herbicides. mdpi.com |
Advanced Integrated Computational-Experimental Approaches for Design and Prediction
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials and drug discovery. eurasianjournals.com For this compound, integrated computational-experimental workflows can guide the synthesis of new derivatives with tailored properties, saving significant time and resources. researchgate.net
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. eurasianjournals.comnih.gov This allows for the in silico screening of candidates before committing to laboratory synthesis.
Molecular Docking and Dynamics: In exploring potential pharmaceutical applications, molecular docking can predict how derivatives might bind to biological targets. researchgate.net Molecular dynamics (MD) simulations can further elucidate the stability and conformational behavior of these compounds in complex environments, such as in solution or bound to a protein. eurasianjournals.com
QSAR Modeling: For applications like drug discovery or agrochemicals, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov By correlating structural features with observed activity across a library of related pyrazoles, these models can predict the potency of novel, unsynthesized compounds.
| Computational Method | Information Predicted for this compound | Impact on Research |
| Density Functional Theory (DFT) | Electronic properties, molecular geometry, reactivity sites, IR/NMR spectra eurasianjournals.comresearchgate.net | Guides synthetic strategy and helps interpret experimental data. |
| Molecular Dynamics (MD) | Conformational stability, solvent interactions, binding dynamics eurasianjournals.com | Predicts behavior in biological or material systems. |
| Molecular Docking | Binding affinity and mode to specific biological targets (e.g., enzymes) researchgate.net | Identifies promising candidates for therapeutic applications. |
| QSAR | Prediction of biological activity based on chemical structure nih.gov | Accelerates the design of potent compounds by prioritizing synthesis. |
Design and Synthesis of Complex Pyrazole-Based Architectures with Tuned Properties
The this compound molecule is an ideal starting point for constructing more complex, high-value molecular architectures. The ethanamine side chain provides a convenient handle for derivatization, while the pyrazole ring serves as a stable and electronically tunable core.
Future synthetic efforts could focus on:
Fused Heterocyclic Systems: The ethanamine group can be used as a synthon to build fused-ring systems, such as pyrazolo[1,5-a] nih.goveurasianjournals.comdiazepinones, by reacting it with appropriate bifunctional reagents. mdpi.com Fusing additional rings onto the pyrazole core can rigidly constrain the molecule's geometry and significantly alter its electronic properties, which is a key strategy in drug design and materials science. nih.gov
Ligand Development for Coordination Chemistry: Pyrazoles are excellent ligands for transition metals. The ethanamine moiety can be modified to create multidentate ligands capable of forming stable metal complexes. These complexes could have applications in catalysis, sensing, or as imaging agents.
Automated Library Synthesis: To efficiently explore the chemical space around this scaffold, high-throughput experimentation and automated library synthesis can be employed. nih.gov This would allow for the rapid generation of a diverse array of derivatives by reacting the amine group with various electrophiles (e.g., acid chlorides, isocyanates), enabling faster identification of compounds with desired properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine, and how can researchers ensure high yield and purity?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole derivatives) in ethanol or DMF-EtOH (1:1) mixtures, followed by recrystallization to isolate the product . For nitro-substituted pyrazoles, nitration steps should be carefully controlled to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is recommended. Yield optimization may require adjusting stoichiometry, reaction time, and temperature using Design of Experiments (DoE) frameworks.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging its robust handling of nitro and pyrazole moieties. SHELX programs are particularly effective for resolving disorder in nitro groups .
- Spectroscopy : Combine H/C NMR (DMSO- or CDCl) to confirm proton environments and substituent positions. IR spectroscopy can identify nitro (1520–1350 cm) and amine (3300–3500 cm) functional groups.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation and detects isotopic patterns for chlorine/nitrogen content .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to separate unreacted starting materials or byproducts.
- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental analysis : Confirm purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for structurally similar ethanamine derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying nitro positioning or alkyl groups) and testing them in standardized assays (e.g., receptor binding or enzyme inhibition). Computational docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to targets like serotonin receptors, which are implicated in hallucinogenic analogs (e.g., 2C-N, 2C-H) . Cross-validate findings with in vitro/in vivo models to isolate confounding variables.
Q. What computational approaches are effective for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic attacks to the pyrazole ring.
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and degradation pathways .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., nitro reduction to amine).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What strategies are recommended for navigating regulatory compliance given structural similarities to controlled substances (e.g., 2C-N)?
- Methodological Answer :
- Structural differentiation : Modify substituents (e.g., replacing nitro with cyano or methyl groups) to reduce similarity to Schedule I analogs .
- Documentation : Maintain rigorous records of synthesis protocols, analytical data, and intended non-hallucinogenic applications (e.g., material science or protease inhibition studies) .
Data Contradiction Analysis
Q. How can conflicting crystallographic data on nitro-pyrazole derivatives be resolved?
- Methodological Answer : Compare unit cell parameters and refinement statistics (R-factors) across studies. If disorder is observed in the nitro group (common due to resonance effects), use SHELXL’s PART instruction to model partial occupancy or anisotropic displacement parameters . Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
